

Unveiling the Selectivity of 4-Cinnolinol-Based Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: 4-Cinnolinol

Cat. No.: B105057

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity and selectivity of **4-Cinnolinol**-based inhibitors, with a focus on their activity as PI3K inhibitors. Due to the limited availability of broad-panel kinase screening data for this specific compound class, this guide leverages available data on cinnoline derivatives and draws comparisons with other well-characterized kinase inhibitors targeting similar pathways.

Comparative Analysis of Inhibitor Potency and Selectivity

Recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.^[1] The following table summarizes the inhibitory activity of a series of cinnoline derivatives against PI3K isoforms and selected cancer cell lines.^[1] For comparative context, data for representative alternative kinase inhibitors are also included.

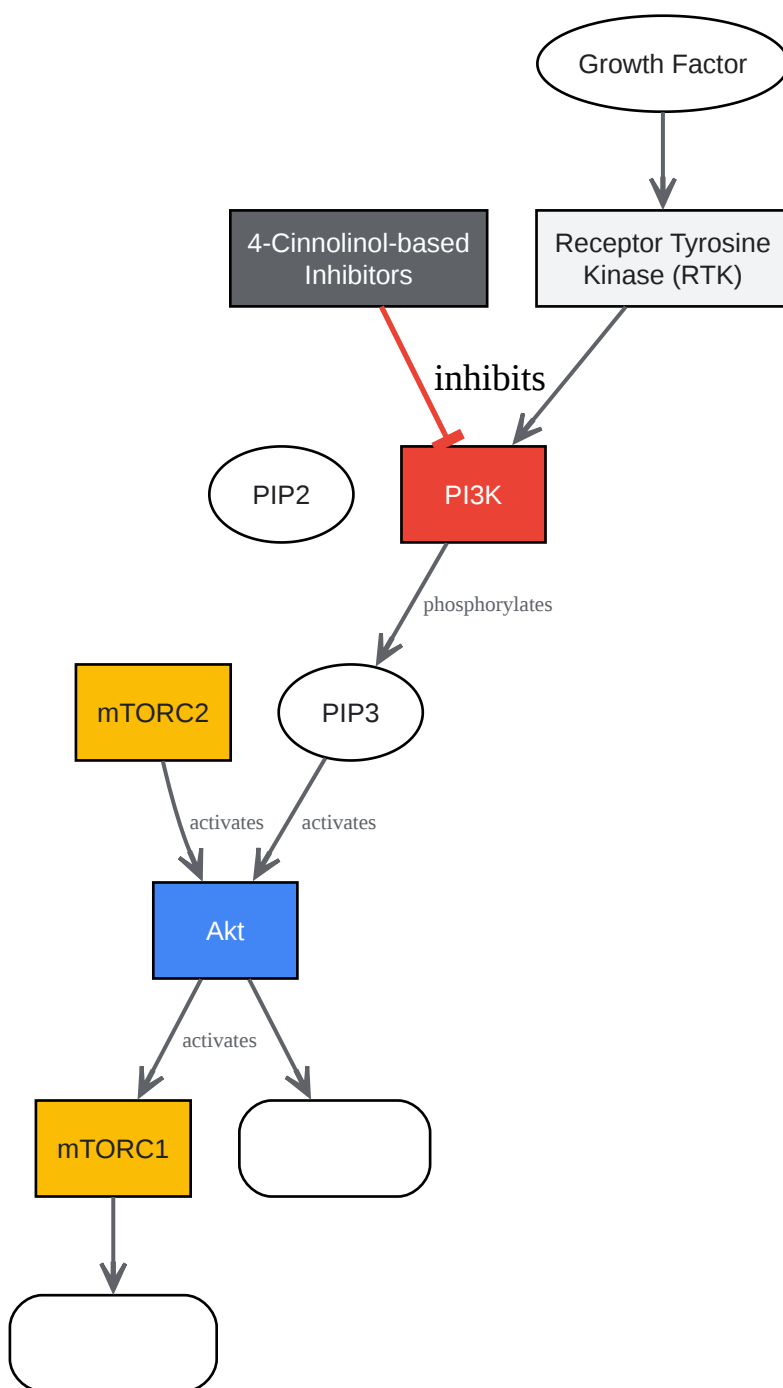
Compo und ID	Target	IC50 (nM)	Cell Line	GI50 (μM)	Referen ce Compo und	Target	IC50 (nM)
Cinnoline Derivativ e 1	PI3Kα	15	A549 (Lung)	0.26	GDC- 0941 (Pictilisib)	PI3Kα	3
PI3Kβ	85	HCT116 (Colon)	2.04	PI3Kδ	3		
PI3Kδ	25	PC3 (Prostate)	1.14	PI3Kβ	33		
PI3Ky	120	PI3Ky	75				
Cinnoline Derivativ e 2	PI3Kα	28	A549 (Lung)	0.55	AZD5363 (Capivas ertib)	AKT1	3
PI3Kβ	150	HCT116 (Colon)	3.12	AKT2	8		
PI3Kδ	45	PC3 (Prostate)	2.45	AKT3	8		
PI3Ky	210						
Cinnoline Derivativ e 3	PI3Kα	8	A549 (Lung)	0.18	Gedatolis ib (PF- 0521238 4)	PI3Kα	0.4
PI3Kβ	55	HCT116 (Colon)	1.55	PI3Ky	0.4		
PI3Kδ	15	PC3 (Prostate)	0.88	mTOR	1.6		

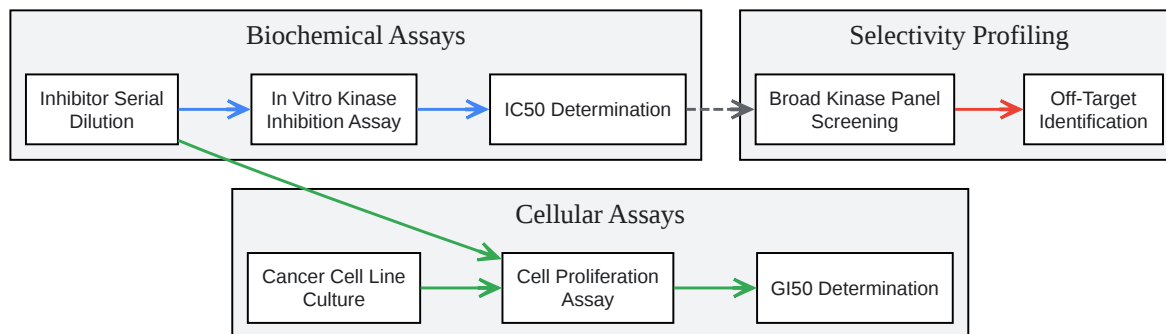
PI3Ky	90
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Note: Data for cinnoline derivatives are sourced from a study on their development as PI3K inhibitors.[1] Data for reference compounds are from publicly available databases and literature. This table is intended for comparative purposes and direct, head-to-head experimental comparisons may yield different results.

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

The **4-Cinnolinol**-based inhibitors discussed primarily target the PI3K enzyme, a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.[2][3][4] Its aberrant activation is a common feature in many cancers.[5]





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